2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Description
Properties
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-5,9,11H,6-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDIANDECQWJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2CC1N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenacyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The reaction mixture is heated to reflux, leading to the formation of the desired product through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Aza-Friedel–Crafts Alkylation
This three-component reaction enables selective C3 functionalization through nucleophilic attack at the electron-rich position (Table 1). The mechanism involves:
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Iminium ion formation between aldehydes and cyclic amines under Lewis acid catalysis
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Electrophilic activation of the imidazo[1,2-a]pyridine core
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Regioselective alkylation at C3
Table 1: Optimized conditions for C3 alkylation
| Component | Reagent/Conditions | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| Aldehyde | Benzaldehyde | 92 | >20:1 | |
| Amine | Pyrrolidine | |||
| Catalyst | Yb(OTf)₃ (10 mol%) | |||
| Solvent | CH₂Cl₂, RT, 3h |
Key features:
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Tolerates diverse aldehydes (aromatic/aliphatic) and secondary amines
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Maintains stereochemical integrity of cyclic amine components
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Requires strict anhydrous conditions for optimal yields
Sonogashira Coupling
The 6-amino group facilitates palladium-catalyzed cross-coupling reactions at halogenated positions (typically C6 or C8):
Representative protocol:
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Iodinated derivative preparation via halogen exchange (Br → I)
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Subsequent hydrogenation to obtain alkyl-linked derivatives
Suzuki-Miyaura Cross-Coupling
Brominated analogs undergo efficient arylation under standard conditions:
Table 2: Suzuki coupling parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Base | K₂CO₃ | |
| Solvent | DMF/H₂O (4:1) | |
| Temperature | 100°C (microwave) | |
| Reaction Time | 30 min |
Critical considerations:
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Iodinated derivatives show superior reactivity vs brominated analogs
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Amino group stability maintained under basic conditions
Electrophilic Substitution
The C3 position demonstrates nucleophilic character in conjugate addition reactions:
Key observations:
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Enantioselective additions using chiral Rh catalysts (er >99:1)
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Green solvent compatibility (ethanol, ethyl acetate) without yield compromise
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Broad substrate scope for α,β-unsaturated carbonyl compounds
Reductive Amination
The primary amine participates in tandem alkylation-reduction sequences:
Documented pathway:
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Condensation with ketones/aldehydes
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NaBH₄-mediated reduction
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Formation of secondary/tertiary amines with extended alkyl chains
Structural Influences on Reactivity
Electronic factors:
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Partial saturation increases ring flexibility vs fully aromatic analogs
Steric considerations:
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2-Phenyl substituent directs electrophiles to C3/C8 positions
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Tetrahydro ring system reduces π-stacking interactions
This compound's dual reactivity (aromatic core + aliphatic amine) makes it valuable for developing kinase inhibitors, GPCR modulators, and materials science applications. Recent advances in enantioselective transformations and microwave-assisted couplings have significantly expanded its synthetic utility.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for several pharmacological applications:
Antitumor Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine structures exhibit significant antitumor properties. For instance, studies have shown that 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine and its derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis induction .
Neurological Disorders
This compound has potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It acts as an antagonist at adenosine receptors, particularly A2A receptors, which play a crucial role in neuroprotection and neuroinflammation . The incorporation of exocyclic amines in its structure enhances its affinity for these receptors while maintaining low cytotoxicity .
Antimicrobial Properties
Imidazo[1,2-a]pyridines have been recognized for their antimicrobial activities. Studies indicate that this compound exhibits effectiveness against various bacterial strains and fungi . Its ability to disrupt microbial cell membranes or interfere with metabolic pathways contributes to its antimicrobial action.
Palladium-Catalyzed Reactions
Palladium-catalyzed coupling reactions are commonly employed to synthesize this compound. This method allows for the introduction of various substituents at specific positions on the imidazopyridine scaffold .
Multi-Step Synthesis
A multi-step synthesis approach is also utilized where starting materials undergo several transformations to yield the final product. This method often includes cyclization reactions that form the imidazopyridine core structure .
Case Studies
Several case studies highlight the effectiveness of this compound in practical applications:
Mechanism of Action
The mechanism of action of 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Phenyl vs. Alkyl Substituents : The phenyl group in the target compound increases π-π stacking interactions compared to alkyl substituents (e.g., methyl or tert-butyl), improving binding to aromatic residues in enzyme active sites .
- Fluorinated Derivatives : The 2,5-difluorophenyl analog () shows enhanced metabolic stability due to reduced oxidative metabolism, a common strategy in medicinal chemistry .
Substituent Variations at Position 3
Key Observations :
- Position 3 Amine (HCl Salt) : The hydrochloride salt form () enhances aqueous solubility, facilitating pharmacological testing .
- Bromine Substitution : The 3-bromo derivative () serves as a synthetic intermediate for Suzuki-Miyaura coupling, enabling diversification of the core structure .
Disubstituted Derivatives (Positions 2 and 6/8)
highlights 2,6-disubstituted imidazo[1,2-a]pyridines with phenylethynyl or phenethyl groups at position 6 and methoxyphenyl at position 2. For example:
- Compound 23 : 2-(3,4-Dimethoxyphenyl)-6-(phenylethynyl)-imidazo[1,2-a]pyridin-8-amine
- Molecular Formula: C₂₃H₂₀N₃O₂
- Key Feature: Extended conjugation via ethynyl linkage improves fluorescence properties for imaging applications.
- Compound 24 : 2-(3,4-Dimethoxyphenyl)-6-phenethyl-imidazo[1,2-a]pyridin-8-amine
- Molecular Formula: C₂₃H₂₄N₃O₂
- Key Feature: Phenethyl group enhances lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C12H13N3
- Molecular Weight : 213.25 g/mol
- CAS Number : 1803571-96-1
The structure features a fused imidazo[1,2-a]pyridine core with a phenyl substituent that contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been shown to modulate enzyme activity and influence signal transduction pathways. For instance, it has been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-Phenyl Imidazo Compound | MDA-MB-231 (Breast Cancer) | 4.98 - 14.65 |
| 2-Phenyl Imidazo Compound | HepG2 (Liver Cancer) | 2.43 - 7.84 |
These findings suggest a promising role for this compound in developing new anticancer therapies .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory activity. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This property makes it a candidate for treating inflammatory diseases .
Interaction with Receptors
The compound also acts as a ligand for peripheral benzodiazepine receptors (PBRs). Modifications to the phenyl ring enhance its affinity for these receptors, which are implicated in neuroprotection and modulation of anxiety .
Study on Anticancer Activity
A detailed study evaluated the anticancer potential of several imidazo[1,2-a]pyridine derivatives against MDA-MB-231 and HepG2 cell lines. The results indicated that certain derivatives exhibited high selectivity and potency compared to non-cancerous cells . The study highlighted the importance of structural modifications in enhancing anticancer activity.
Study on Inflammatory Responses
Another investigation focused on the anti-inflammatory effects of the compound in an animal model of arthritis. The results showed a significant reduction in joint swelling and inflammatory markers upon treatment with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
